Benzodioxole-Methylene-Pyranone Topology vs. Direct N-Phenyl Pyranone Analogs: Scaffold-Level Hydrogen-Bonding Differentiation from In-Silico Protease Studies
The benzodioxole-pyran-carboxamide scaffold class has been validated through prospective in-silico screening followed by 50 ns molecular dynamics (MD) simulations and MM-GBSA binding energy calculations against SARS-CoV-2 main protease (Mpro). Four bis([1,3]dioxolo)pyran-5-carboxamide derivatives (MolPort-004-849-765, MolPort-000-708-794, MolPort-002-513-915, MolPort-000-702-646) demonstrated ΔGbinding values > −56.0 kcal/mol, with electrostatic energy contributions (Eele) of −35.1, −47.1, −34.5, and −43.6 kcal/mol respectively [1]. Critically, the dioxolane oxygen atoms formed essential short hydrogen bonds with HIS163 and GLY143 residues in the Mpro active site [1]. The target compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-methoxy-4-oxo-4H-pyran-2-carboxamide shares the same benzodioxole-pyran-carboxamide pharmacophoric architecture as these validated hits, with the benzodioxole methylenedioxy group positioned to engage in analogous hydrogen-bonding interactions. In contrast, N-phenylpyranone analogs (e.g., N-(3-chlorophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide, CAS 1040662-32-5) lack the dioxolane oxygen atoms entirely, precluding this interaction modality .
| Evidence Dimension | Predicted binding affinity (ΔGbinding) to SARS-CoV-2 Mpro and hydrogen-bonding capacity via dioxolane oxygens |
|---|---|
| Target Compound Data | Not directly tested; shares benzodioxole-pyran-carboxamide scaffold architecture with four validated Mpro binders |
| Comparator Or Baseline | Four bis([1,3]dioxolo)pyran-5-carboxamide derivatives: ΔGbinding > −56.0 kcal/mol (average −57.1 kcal/mol over 50 ns MD); N-phenyl pyranone analogs lack dioxolane oxygens and cannot form equivalent H-bonds |
| Quantified Difference | Dioxolane oxygen-mediated hydrogen bonds to HIS163 and GLY143 are structurally precluded in N-phenyl analogs; binding energy difference between dioxolo- and non-dioxolo pyran carboxamides has not been directly measured but is inferred from the essential role of dioxolane oxygens in the four validated hits |
| Conditions | In-silico: molecular docking (MolPort database >100,000 NPs screened), 50 ns explicit MD simulations, MM-GBSA binding energy calculations; PDB target: SARS-CoV-2 Mpro |
Why This Matters
The benzodioxole methylenedioxy group constitutes a privileged hydrogen-bonding pharmacophore within the pyran-carboxamide scaffold class—a feature absent in N-phenyl or N-benzyl analogs—making the target compound structurally pre-qualified for protease-targeted screening campaigns where dioxolane-mediated catalytic residue engagement is desired.
- [1] Al-Khafaji K, Taskin Tok T, Uysal A. Natural-like products as potential SARS-CoV-2 Mpro inhibitors: in-silico drug discovery. Journal of Biomolecular Structure and Dynamics. 2020; 39(15):5722-5734. doi:10.1080/07391102.2020.1790037. Four bis([1,3]dioxolo)pyran-5-carboxamide derivatives with ΔGbinding > −56.0 kcal/mol; Eele values of −35.1 to −47.1 kcal/mol; hydrogen bonds to HIS163 and GLY143. View Source
